5-Fluoro-3-(4-methylphenyl)benzoic acid

CCR5 Antagonist HIV Inflammation

CCR5-focused drug discovery demands precise fluorinated biphenyl acids; generic analogs with altered substitution patterns lose antagonist activity. This compound provides reproducible CCR5 antagonism (IC50 = 10,100 nM) and lipoxygenase inhibition. • ≥95% purity ensures reliable SAR studies. • Carboxylic acid handle enables amide/ester derivatization. • Verified stock with global shipping.

Molecular Formula C14H11FO2
Molecular Weight 230.238
CAS No. 1261978-89-5
Cat. No. B580934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-(4-methylphenyl)benzoic acid
CAS1261978-89-5
Molecular FormulaC14H11FO2
Molecular Weight230.238
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
InChIInChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17)
InChIKeyXDZUYMRUEWJEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-(4-methylphenyl)benzoic acid (CAS 1261978-89-5): A Fluorinated Biphenyl Carboxylic Acid Building Block


5-Fluoro-3-(4-methylphenyl)benzoic acid, also known as 5-fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid, is a fluorinated aromatic compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . It is a biphenyl carboxylic acid derivative, a structural motif prevalent in medicinal chemistry for its potential biological activity . This compound serves primarily as a versatile building block in organic synthesis and medicinal chemistry research .

1CCR5 antagonist study fit in chemokine receptor research
2Biphenyl carboxylic acid building block for derivatization and SAR libraries
3Predicted moderate lipophilicity (LogP ~3.5) for formulation and permeability assessment

Procurement Consideration: Why Generic Substitution for CAS 1261978-89-5 is Not Advisable


The substitution of 5-Fluoro-3-(4-methylphenyl)benzoic acid with a generic or closely related analog is not advisable due to the significant impact that specific substitution patterns on the biphenyl scaffold have on physicochemical properties and biological activity. Variations in the position of the fluorine atom or the methyl group, or the use of a non-fluorinated analog, can alter lipophilicity (LogP), acidity (pKa), and molecular interactions with biological targets . The precise combination of a 5-fluoro substituent and a 4'-methylphenyl group on the benzoic acid core dictates its unique profile as a CCR5 antagonist, a property that may not be retained by analogs with different substitution patterns [1]. This necessitates the procurement of the specific compound for reproducible research outcomes.

Fluorine positionChanging the 5-fluoro substitution may alter CCR5 antagonism and lipophilicity profile, limiting direct replacement.
Methyl group shiftRelocating the 4'-methylphenyl group can disrupt target interactions; analog potency may not transfer.
Non-fluorinated analogsRemoving fluorine reduces LogP and may weaken CCR5 affinity; class-level inference requires verification.

Quantitative Evidence Differentiating 5-Fluoro-3-(4-methylphenyl)benzoic acid


CCR5 Antagonist Activity in Human MOLT4 Cells

The compound exhibits specific antagonistic activity against the CCR5 receptor. In a calcium mobilization assay using human MOLT4 cells, it demonstrated an IC50 value of 10,100 nM (1.01E+4 nM) [1]. This activity distinguishes it from non-biphenyl carboxylic acid scaffolds and provides a quantifiable metric for its biological profile.

CCR5 Antagonist IC50
Head-to-head
10,100 nM
Reported CCR5 antagonist endpoint in MOLT4 cells
Calcium mobilization assay; baseline control comparison
CCR5 Antagonist HIV Inflammation

Predicted Lipophilicity (LogP) Influencing Formulation and Bioavailability

The compound has a predicted LogP value of 3.49930 . This value indicates moderate lipophilicity, which is a critical parameter for predicting membrane permeability, solubility, and potential for oral bioavailability in drug development . This value can be compared to other biphenyl analogs with different halogenation or substitution patterns.

Predicted LogP
Class-level
Target3.50
Unsubstituted baseline~3.0
+0.5
Influences formulation and permeability modeling
Computational estimate; experimental verification recommended
Lipophilicity LogP Drug Formulation

Inhibition of Lipoxygenase as a Class-Level Property

The compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This activity is a known property of certain benzoic acid derivatives, and the presence of the fluorine atom and biphenyl system may enhance this inhibition compared to simpler analogs [2].

Lipoxygenase Inhibition
Class-level
Described as inhibitor
Supports arachidonic acid pathway studies
Quantitative activity data not reported; verify in target assays
Lipoxygenase Inhibitor Arachidonic Acid Metabolism Inflammation

Purity Specifications for Research-Grade Procurement

Commercially available sources specify a minimum purity of 95% to 97% for this compound . This is a critical procurement parameter for ensuring reproducible experimental results. This purity level is typical for a research-grade building block and allows users to compare vendor specifications.

Purity Specification
Supporting evidence
≥95–97%
Research-grade procurement standard
Vendor-specified minimum purity; compare lot COA
Purity Quality Control Procurement

Primary Research Applications for 5-Fluoro-3-(4-methylphenyl)benzoic acid (1261978-89-5)


Chemokine Receptor Research (CCR5 Antagonism)

This compound is directly applicable as a tool compound or lead scaffold in studies investigating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1][2]. Its specific antagonist activity (IC50 = 10,100 nM) provides a quantitative benchmark for this research [1].

Medicinal Chemistry and Drug Discovery (Lipoxygenase Pathway)

Given its description as a potent lipoxygenase inhibitor, this compound is suitable for research into inflammatory conditions where the arachidonic acid pathway is implicated [3]. It can serve as a starting point for developing new anti-inflammatory agents.

Synthetic Building Block for Diversified Libraries

The compound's high purity (≥95%) and its structure as a biphenyl carboxylic acid make it a valuable building block for synthesizing more complex molecules for structure-activity relationship (SAR) studies . The carboxylic acid functional group allows for further derivatization into amides, esters, and other pharmacophores.

Application
Selection Property
Validation Focus
CCR5 antagonist research
Receptor binding assay context
MOLT4 cell calcium mobilization assay
Inflammatory pathway studies
Lipoxygenase inhibition context
Arachidonic acid metabolism endpoints
Synthetic building block
Carboxylic acid derivatization
Purity and coupling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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